Methyl 3-[({4-[(phenylcarbamoyl)amino]phenyl}amino)methyl]benzoate
Overview
Description
Methyl 3-[({4-[(phenylcarbamoyl)amino]phenyl}amino)methyl]benzoate is a useful research compound. Its molecular formula is C22H21N3O3 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Based on its chemical structure, it may undergo reactions typical of esters and aromatic amines . For instance, esters can react with Grignard reagents to form tertiary alcohols , and aromatic amines can undergo electrophilic substitution at the benzylic position .
Action Environment
The action, efficacy, and stability of Methyl 3-[({4-[(phenylcarbamoyl)amino]phenyl}amino)methyl]benzoate can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules that can react with it . .
Biological Activity
Methyl 3-[({4-[(phenylcarbamoyl)amino]phenyl}amino)methyl]benzoate, with the CAS number 1173492-88-0, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C22H21N3O3
- Molecular Weight : 375.42 g/mol
- Solubility : Slightly soluble in chloroform and methanol, and soluble in DMSO.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of para-aminobenzoic acid (PABA), structurally similar to this compound, have shown significant activity against various cancer cell lines.
Compound Type | IC50 Value (µM) | Cell Line |
---|---|---|
Benzamide Derivatives | 5.85 | MCF-7 |
Carboxamide Derivatives | 3.0 | A549 |
PABA Derivatives | 21.3 | HCT-116 |
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, potentially through mechanisms involving caspase activation and modulation of growth factor signaling pathways .
2. Anti-Cholinesterase Activity
The compound's structural analogs have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The inhibition constants (Ki) for these compounds range from 0.10 to 5.10 μM, indicating potent anti-cholinesterase activity compared to standard drugs like donepezil .
3. Anti-Inflammatory Effects
Studies on similar compounds have demonstrated anti-inflammatory properties through the inhibition of histone deacetylases (HDACs). For example, certain derivatives exhibited IC50 values as low as 95.2 nM against HDAC1, suggesting a promising avenue for treating inflammatory conditions .
Case Studies and Research Findings
A comprehensive review of the literature reveals several case studies that underline the biological significance of this compound and its analogs:
- Anticancer Screening : In vitro studies showed that various derivatives exhibited significant growth inhibition across multiple human cancer cell lines, including MCF-7 and A549, with some compounds showing effects comparable to established chemotherapy agents like doxorubicin .
- Molecular Docking Studies : Computational studies predicted strong binding affinities for these compounds with target proteins involved in cancer progression and inflammation, supporting their potential therapeutic roles .
- Enzymatic Inhibition Assays : Detailed enzymatic assays confirmed the inhibitory effects on AChE and HDACs, providing quantitative data on their efficacy as potential drug candidates .
Properties
IUPAC Name |
methyl 3-[[4-(phenylcarbamoylamino)anilino]methyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-28-21(26)17-7-5-6-16(14-17)15-23-18-10-12-20(13-11-18)25-22(27)24-19-8-3-2-4-9-19/h2-14,23H,15H2,1H3,(H2,24,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJSJBLTHMYPMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CNC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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